PIP-199

Descripción general

Descripción

PIP-199 es un compuesto de base de Mannich conocido por su papel como inhibidor de molécula pequeña de la interacción proteína-proteína FANCM-RMI. Esta interacción es crucial para mantener la estabilidad del genoma en trastornos genéticos como la anemia de Fanconi y el síndrome de Bloom . This compound y sus análogos se han utilizado como compuestos de herramienta en varios estudios biológicos, particularmente aquellos relacionados con la investigación del cáncer y la estabilidad del genoma .

Métodos De Preparación

La síntesis de PIP-199 implica la reacción de Mannich, que generalmente incluye la condensación de una amina, formaldehído y un compuesto carbonílico. Se ha informado la ruta sintética específica para this compound, demostrando que el compuesto original se descompone rápidamente en tampones acuosos comunes y algunos solventes orgánicos

Análisis De Reacciones Químicas

PIP-199 experimenta varios tipos de reacciones químicas, incluida la hidrólisis y la descomposición. Es químicamente inestable en soluciones acuosas y algunos solventes orgánicos, lo que lleva a una rápida descomposición en varios productos . Los reactivos comunes utilizados en sus reacciones incluyen tampones acuosos y solventes orgánicos como cloroformo y metanol . Los principales productos formados a partir de estas reacciones son típicamente las formas hidrolizadas y descompuestas de this compound, que carecen de la actividad biológica del compuesto original .

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

PIP-199 is synthesized through a Mannich reaction involving an indole-derived scaffold. However, it is characterized by significant chemical instability; it decomposes rapidly in common aqueous buffers and some organic solvents. This instability poses challenges for its use in biological studies, as the breakdown products may lead to nonspecific toxicity rather than specific biological effects .

Inhibition of FANCM-RMI Interaction

This compound is the only known small molecule inhibitor targeting the FANCM-RMI complex. This interaction plays a pivotal role in DNA repair mechanisms, particularly in the Fanconi anemia pathway. The inhibition of this pathway has implications for cancer therapy, especially in tumors that develop resistance to DNA crosslinking agents .

Research Tool for Genomic Stability

Despite its instability, this compound has been employed as a tool compound in various studies exploring genomic stability and cancer biology. It has been used to investigate:

- Alternative Lengthening of Telomeres (ALT) : this compound has shown hypersensitivity effects in ALT-positive cells compared to telomerase-positive cells, indicating its potential role in studying telomere biology .

- G-Quadruplex Structures : The compound has been linked to studies on G-quadruplexes, which are nucleic acid structures implicated in genomic stability and cancer progression .

Pro-Apoptotic Activity

Some analogues of this compound have been identified as activators of pro-apoptotic proteins such as Bax. This suggests potential therapeutic applications in inducing apoptosis in cancer cells .

Case Study 1: Telomere Biology

In a study examining the effects of FANCM depletion, researchers utilized this compound to analyze telomeric DNA dynamics. The results indicated an increase in C-circles (extrachromosomal telomeric DNA) upon FANCM depletion, demonstrating the compound's utility in telomere research despite its limitations .

Case Study 2: Quorum Sensing Inhibition

This compound and its analogues were also screened for their ability to inhibit quorum sensing in bacteria, showcasing their versatility beyond genomic stability applications. The compound exhibited non-competitive inhibition of N-acyl-homoserine lactone synthase, indicating potential uses in microbiological studies .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de PIP-199 implica su unión al complejo proteico FANCM-RMI, inhibiendo así la interacción entre estas proteínas . Esta inhibición interrumpe las vías de reparación del ADN que son esenciales para mantener la estabilidad del genoma en ciertos trastornos genéticos y células cancerosas . Los objetivos moleculares de this compound incluyen las proteínas RMI1 y RMI2, que forman parte del complejo FANCM-RMI . Las vías involucradas en su mecanismo de acción están principalmente relacionadas con la reparación del ADN y la estabilidad del genoma .

Comparación Con Compuestos Similares

PIP-199 es único en su inhibición específica de la interacción FANCM-RMI. Compuestos similares que comparten el mismo andamiaje central de base de Mannich derivado del indol incluyen varios análogos que se han utilizado en estudios biológicos relacionados . Estos análogos se han investigado por sus papeles en la inhibición de la detección de quórum en bacterias, la activación de proteínas pro-apoptóticas y la función como posibles compuestos anti-esquistosomas . Al igual que this compound, estos compuestos también exhiben inestabilidad química y posible toxicidad no específica, lo que limita su efectividad como herramientas de investigación .

Actividad Biológica

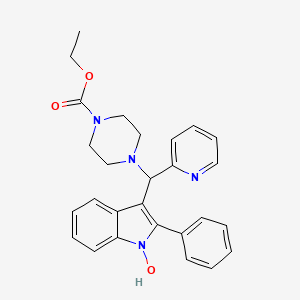

PIP-199, chemically known as 4-[(1-Hydroxy-2-phenyl-1H-indol-3-yl)-pyridin-2-yl-methyl]-piperazine-1-carboxylic acid ethyl ester, is a small molecule that has garnered attention for its potential role as an inhibitor of the FANCM-RMI protein-protein interaction. This interaction is crucial in the context of genome stability, particularly in genetic disorders such as Fanconi Anemia and Bloom's Syndrome. However, recent studies have raised significant concerns regarding the compound's chemical stability and biological efficacy.

Chemical Instability

One of the primary issues associated with this compound is its chemical instability . Research indicates that this compound decomposes rapidly in common aqueous buffers and some organic solvents, leading to the formation of various breakdown products that lack the desired biological activity of the parent compound. This instability poses challenges for its use in biological assays, as observed effects may stem from nonspecific toxicity rather than specific inhibition of target interactions .

Decomposition Characteristics

The decomposition of this compound can be summarized as follows:

| Condition | Outcome |

|---|---|

| Common aqueous buffers | Rapid decomposition |

| Organic solvents | Significant breakdown occurs |

| Resulting products | Chemically distinct and biologically inactive |

Biological Activity and Applications

Despite its instability, this compound has been utilized in various biological studies. It is noted for being the only reported small-molecule inhibitor of the FANCM-RMI interaction, which is pivotal in DNA repair processes. The compound has been explored in contexts such as:

- Alternative Lengthening of Telomeres (ALT) : this compound has been used to interrogate mechanisms related to ALT in cancer models.

- G-Quadruplexes : Investigations into the role of G-quadruplex structures in cellular processes have included this compound as a tool compound.

- Quorum Sensing : Some analogues of this compound have shown activity against bacterial quorum sensing mechanisms .

However, it has been concluded that any apparent biological activity observed in cellular studies likely arises from nonspecific effects due to degradation products rather than direct action on the intended targets .

Study on FANCM-RMI Interaction

A comprehensive study aimed at validating this compound's effectiveness as an inhibitor revealed that neither this compound nor its more stable analogues demonstrated observable activity in binding assays for FANCM-RMI. The research emphasized that compounds sharing the same Mannich base scaffold may represent a new class of pan-assay interference compounds (PAINS), which require thorough assessment for stability prior to biological application .

Implications for Future Research

Propiedades

IUPAC Name |

ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTCTSYSZSYNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.